

Spectroscopic Data of 3-Acetamido-2-methylphenyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 3-Acetamido-2-methylphenyl Acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **3-Acetamido-2-methylphenyl Acetate** (CAS No: 76064-16-9), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra in the public domain, this guide presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds and established spectroscopic principles, offering a valuable resource for compound identification, characterization, and quality control.

Chemical Structure and Functional Groups

3-Acetamido-2-methylphenyl Acetate is a derivative of 2-methyl-3-aminophenol, featuring both an acetamido and an acetate functional group attached to the phenyl ring. The key structural features influencing its spectroscopic properties are:

- Aromatic Ring: A substituted benzene ring with a specific substitution pattern that dictates the chemical shifts and coupling constants in NMR spectroscopy.
- Acetamido Group (-NHCOCH₃): Comprising a secondary amide, this group exhibits characteristic IR absorption bands for the N-H and C=O bonds.

- Acetate Group (-OCOCH₃): An ester functional group with a distinct carbonyl (C=O) stretching frequency in the IR spectrum.
- Methyl Group (-CH₃): A methyl substituent on the aromatic ring.

The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which is detailed in the following sections.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Acetamido-2-methylphenyl Acetate**. These predictions are derived from the known spectral data of related compounds, including 3-amino-2-methylphenol, 2-acetamidophenol, acetanilide, and phenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.3	m	1H	Ar-H (proton ortho to -NHAc)
~7.2 - 7.0	m	2H	Ar-H
~2.2	s	3H	Ar-CH ₃
~2.1	s	3H	-NHCOCH ₃
~2.3	s	3H	-OCOCH ₃
~7.8 (broad)	s	1H	-NH-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~169	-NHC=O
~168	-OC=O
~148	Ar-C (C-O)
~138	Ar-C (C-N)
~130	Ar-C (C-CH ₃)
~129, ~125, ~123	Ar-CH
~24	-NHCOCH ₃
~21	-OCOCH ₃
~16	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr or Thin Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H Stretch (Amide)
~3050	Weak	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch
~1760	Strong	C=O Stretch (Ester)
~1670	Strong	C=O Stretch (Amide I)
~1530	Medium	N-H Bend (Amide II)
~1480, ~1450	Medium	Aromatic C=C Stretch
~1200	Strong	C-O Stretch (Ester)
~800-700	Medium	Aromatic C-H Out-of-Plane Bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Predicted Fragment Ion
207	$[\text{M}]^+$ (Molecular Ion)
165	$[\text{M} - \text{CH}_2=\text{C=O}]^+$ (Loss of ketene from acetate)
149	$[\text{M} - \text{O=C=CH}_2]^+$ (Loss of ketene from amide)
123	$[\text{M} - \text{CH}_2=\text{C=O} - \text{CH}_2=\text{N}]^+$
107	$[\text{HOCH}_3(\text{CH}_3)\text{NH}]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
43	$[\text{CH}_3\text{CO}]^+$ (Acylum ion)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the sample.

NMR Spectroscopy

A sample of 5-10 mg of **3-Acetamido-2-methylphenyl Acetate** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.^[1] The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is obtained over a larger number of scans.

IR Spectroscopy (Thin Solid Film Method)

A small amount of the solid sample (approximately 10-20 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.^[2] A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).^[2] The solvent is allowed to evaporate completely,

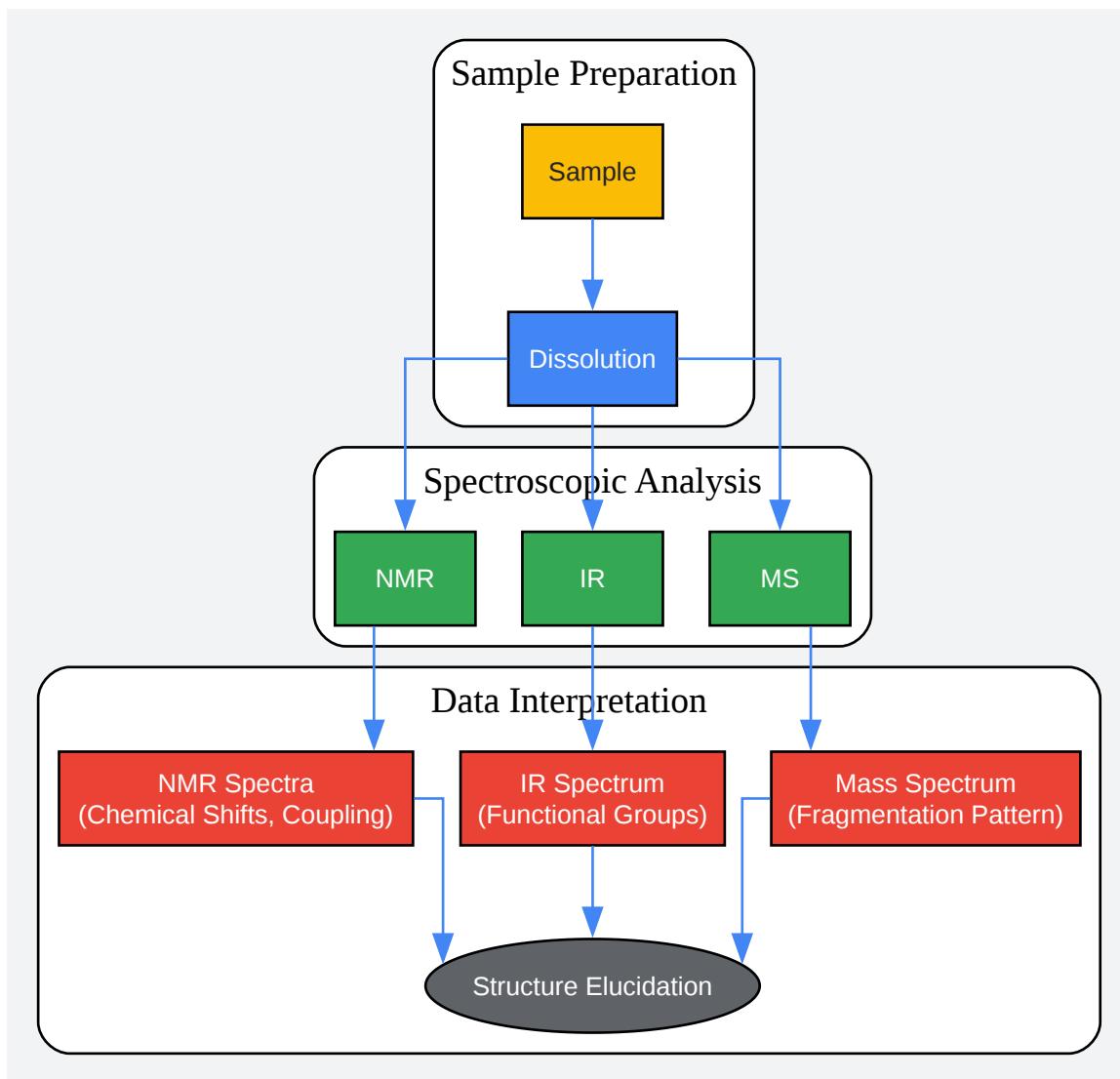
leaving a thin film of the compound on the plate.[\[2\]](#) The IR spectrum is then recorded using an FTIR spectrometer.[\[2\]](#)

Mass Spectrometry (Electron Ionization)

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[\[3\]](#)[\[6\]](#)

Visualizations

The following diagrams illustrate the key aspects of the spectroscopic analysis of **3-Acetamido-2-methylphenyl Acetate**.



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General workflow for spectroscopic analysis.

3-Acetamido-2-methylphenyl Acetate

Key Functional Groups

Substituted Phenyl Ring

Acetate Group
(-OCOCH₃)

Acetamido Group
(-NHCOCH₃)

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Key functional groups of the molecule.

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